
Ldv fitc
Overview
Description
Ledipasvir (LDV) is a direct-acting antiviral (DAA) agent that inhibits the hepatitis C virus (HCV) NS5A protein, critical for viral replication and assembly. It is primarily administered in combination with sofosbuvir (SOF), an NS5B polymerase inhibitor, as a fixed-dose oral tablet (LDV/SOF). This combination has demonstrated high efficacy in treating HCV genotypes 1, 4, 5, and 6, with sustained virologic response (SVR) rates exceeding 90% in clinical trials . LDV/SOF is particularly notable for its use in diverse patient populations, including those with compensated cirrhosis and HIV co-infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
LDV FITC is synthesized by conjugating the LDV peptide with fluorescein isothiocyanate (FITC). The synthesis involves the following steps:
Peptide Synthesis: The LDV peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Conjugation: The synthesized peptide is then conjugated with FITC under controlled conditions to form the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for efficient and high-yield production.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
LDV FITC undergoes various chemical reactions, including:
Binding Reactions: It binds to the α4β1 integrin with high affinity.
Fluorescence Reactions: The FITC moiety exhibits fluorescence, which is used for detection purposes
Common Reagents and Conditions
The common reagents and conditions used in the synthesis and reactions of this compound include:
Reagents: Fluorescein isothiocyanate, protected amino acids, coupling reagents (e.g., HBTU, HATU), and solvents (e.g., DMF, DMSO).
Conditions: The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation
Major Products Formed
The major product formed from the synthesis of this compound is the FITC-conjugated LDV peptide, which is used for detecting α4β1 integrin affinity .
Scientific Research Applications
Overview
LDV FITC is primarily used to investigate cell adhesion mechanisms mediated by VLA-4. By mimicking the natural ligand binding, it allows for the assessment of integrin affinity and conformational changes during cellular interactions.
Case Study: Regulation of Cell Adhesion
A study published in The Journal of Immunology utilized this compound to demonstrate that changes in VLA-4 affinity could be detected in real-time. The researchers observed that the binding kinetics of this compound reflected the activation state of VLA-4, providing insights into how integrin conformational changes influence cell adhesion dynamics .
Data Table: Binding Affinity of this compound
Condition | Kd (nM) | Binding State |
---|---|---|
Resting VLA-4 | 12 | Low-affinity |
Activated VLA-4 | 0.3 | High-affinity |
Overview
This compound is utilized in FRET assays to study protein interactions and conformational changes at a molecular level. It serves as a donor fluorophore, allowing researchers to measure distances between proteins and assess their activation states.
Case Study: Integrin Activation
In a study evaluating integrin activation using time-resolved flow cytometry, this compound was employed to assess conformational changes in leukocyte integrins. The results indicated significant increases in FRET efficiency upon activation, correlating with the molecular extension of integrins during signaling events .
Data Table: FRET Efficiency Measurements
Integrin State | FRET Efficiency (%) | Distance Change (Å) |
---|---|---|
Inactive | 26 | 0 |
Active | 37 | 25 |
Overview
This compound allows for real-time monitoring of integrin dynamics within live cells, providing insights into cellular responses to external stimuli.
Case Study: Gαs-Coupled Receptor Signaling
Research demonstrated how Gαs-coupled receptor signaling affects VLA-4 affinity using this compound as a probe. The study revealed that activation through Gαs receptors led to rapid dissociation of this compound, indicating a down-regulation of integrin affinity during signaling .
Data Table: this compound Binding Kinetics
Experimental Condition | Binding Kinetics (s) | Observed Effect |
---|---|---|
Gαi-Coupled Activation | Rapid | Up-regulation |
Gαs-Coupled Activation | Transient | Down-regulation |
Overview
This compound is also used in drug development research, particularly in evaluating compounds targeting integrins involved in various diseases.
Case Study: Tumor Cell Migration
A study focused on tumor cell migration utilized this compound to assess the role of VLA-4 in transendothelial migration processes. The findings underscored the importance of integrin interactions in cancer metastasis and highlighted potential therapeutic targets .
Data Table: Impact of Compounds on Integrin Activity
Compound | Effect on VLA-4 Activity | Mechanism |
---|---|---|
Unlabeled LDV Competitor | Decreased Binding | Competitive Inhibition |
Gαi-Coupled Agonist | Increased Binding | Affinity Up-regulation |
Mechanism of Action
LDV FITC exerts its effects by binding to the α4β1 integrin with high affinity. The binding affinity is influenced by the presence of manganese ions (Mn²⁺), which enhance the interaction. The FITC moiety allows for the detection of integrin affinity and conformational changes through fluorescence measurements .
Comparison with Similar Compounds
Efficacy and SVR Rates
LDV/SOF has been compared to other DAA regimens in terms of SVR12 (undetectable HCV RNA 12 weeks post-treatment). Key findings include:
- LDV/SOF vs. LDV/SOF + Ribavirin (RBV): In a meta-analysis of 12 studies, LDV/SOF achieved SVR12 rates of 94% (45/48 patients) without RBV, comparable to 95% (21/22) with RBV. However, RBV increased adverse events (AEs), such as anemia and fatigue, without significant efficacy gains .
- LDV/SOF vs. Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (3D regimen): The 3D regimen showed similar SVR12 rates (~96%) for genotype 1 but requires RBV and has a more complex dosing schedule .
- LDV/SOF vs. Sofosbuvir/Velpatasvir (SOF/VEL): SOF/VEL, a pan-genotypic regimen, achieves SVR12 rates of 95–99% across all genotypes, outperforming LDV/SOF in genotypes 2 and 3 .
Table 1: SVR12 Rates of LDV/SOF vs. Other DAAs
Regimen | Genotype Coverage | SVR12 Rate | RBV Requirement |
---|---|---|---|
LDV/SOF | 1, 4, 5, 6 | 94–95% | No |
LDV/SOF + RBV | 1, 4, 5, 6 | 95% | Yes |
SOF/VEL | All genotypes | 95–99% | No |
3D + RBV | 1 | 96% | Yes |
Analytical Performance in Assays
LDV demonstrates robust recovery rates (98–102%) in high-performance liquid chromatography (HPLC) assays, comparable to SOF.
Table 3: Accuracy Data for LDV and SOF in HPLC Assays
Compound | Concentration Range (μg/mL) | Mean Recovery (%) |
---|---|---|
LDV | 30–300 | 98.0–102 |
SOF | 40–500 | 98.0–102 |
Discussion and Clinical Implications
LDV/SOF remains a cornerstone for HCV genotype 1 and 4 due to its simplicity and tolerability. However, pan-genotypic regimens like SOF/VEL are increasingly preferred for broader coverage. Future research should explore LDV/SOF in pediatric populations and optimize treatment duration in pregnancy .
Biological Activity
LDV-FITC is a fluorescent ligand that specifically targets the integrin α4β1 (VLA-4), playing a crucial role in various biological processes, particularly in cell adhesion and signaling. This article explores the biological activity of LDV-FITC, detailing its binding characteristics, applications in research, and relevant case studies.
Binding Characteristics
LDV-FITC exhibits high affinity for VLA-4, with dissociation constants () reported at approximately 0.3 nM in the presence of Mn and around 12 nM without it . The ligand's binding dynamics are influenced by the activation state of the integrin, which can transition between low and high affinity states depending on cellular conditions.
Condition | Dissociation Constant () |
---|---|
Resting Cells | ~12 nM |
Activated Cells | ~0.3 nM |
The mechanism by which LDV-FITC influences biological activity primarily involves the modulation of VLA-4 integrin conformations. Upon binding, LDV-FITC can induce conformational changes that enhance integrin affinity for its natural ligands, facilitating leukocyte adhesion and migration. This is particularly significant in immune responses where VLA-4 mediates interactions between leukocytes and endothelial cells.
Case Study: Real-Time Analysis of Integrin Activation
A study published in The Journal of Biological Chemistry demonstrated that LDV-FITC could be utilized to analyze integrin activation in real-time. The researchers found that the addition of fMLFF, a peptide that activates formyl peptide receptors (FPR), significantly increased the binding of LDV-FITC to U937 cells. The binding kinetics revealed that the maximum rate of HUTS-21 antibody binding occurred within 30 seconds post-activation, indicating rapid conformational changes in VLA-4 .
Kinetic Studies
Further kinetic studies highlighted that the binding rates of LDV-FITC were significantly higher in activated cells compared to resting ones. This suggests that the ligand not only binds effectively but also plays a role in stabilizing the high-affinity state of VLA-4 during immune responses .
Applications in Research
LDV-FITC has been employed across various studies to investigate integrin-related mechanisms:
- Leukocyte Adhesion Studies : Researchers have utilized LDV-FITC to measure leukocyte adhesion under different physiological conditions, providing insights into immune cell trafficking during inflammation.
- Drug Discovery : As a competitive antagonist, LDV-FITC serves as a valuable tool for screening potential therapeutic agents targeting VLA-4, aiding in the development of treatments for autoimmune diseases and cancer.
- FRET Assays : The fluorescent properties of LDV-FITC enable its use in Förster Resonance Energy Transfer (FRET) assays to study protein-protein interactions and conformational changes within cellular environments .
Q & A
Basic Research Questions
Q. What are the core components of an LDV system, and how do they contribute to vibration measurement?
A standard LDV system comprises:
- Optical components (laser source, beam splitter, photodetector) to generate and capture Doppler-shifted light from vibrating surfaces.
- Data acquisition software to control hardware parameters and record raw displacement/velocity data .
- Signal processing algorithms (e.g., Fast Fourier Transform) to convert raw data into frequency spectra and vibration profiles . Calibration against reference standards (e.g., piezoelectric actuators) is critical for accuracy .
Q. How does environmental interference (e.g., ambient light, temperature) affect LDV measurements, and what mitigation strategies exist?
Ambient light can introduce noise by saturating the photodetector. Solutions include:
- Using narrowband optical filters to isolate the laser wavelength.
- Conducting experiments in controlled environments (e.g., darkrooms, temperature-stabilized labs) . Air density changes due to temperature fluctuations alter the refractive index, requiring real-time calibration or post-hoc corrections .
Q. What are the methodological steps for validating LDV measurements in structural health monitoring?
- Baseline establishment : Measure vibration signatures of undamaged structures (e.g., bridges, aircraft panels).
- Controlled damage induction : Introduce known defects (e.g., cracks, loosened bolts) and compare vibration modes.
- Statistical validation : Use metrics like modal assurance criterion (MAC) to quantify deviations from baseline data .
Advanced Research Questions
Q. How can machine learning (ML) enhance LDV data analysis in complex vibration studies?
ML applications include:
- Anomaly detection : Training convolutional neural networks (CNNs) on labeled datasets to identify irregular vibration patterns (e.g., early-stage bearing faults) .
- Noise reduction : Autoencoders can separate signal from noise in low-SNR environments .
- Predictive modeling : Time-series forecasting (e.g., LSTM networks) to predict structural degradation trends .
Q. What experimental design principles optimize LDV for studying nonlinear vibrational systems?
- Design of Experiments (DoE) : Use response surface methodology to optimize parameters (e.g., laser power, sampling rate) while minimizing aliasing artifacts .
- Multi-axis configurations : Deploy 3D LDV setups to capture torsional and lateral vibrations simultaneously .
- Dynamic range calibration : Pre-test sweeps to ensure the system can resolve both low- and high-amplitude vibrations .
Q. How should researchers resolve contradictions between LDV data and complementary sensing modalities (e.g., strain gauges)?
- Cross-validation protocol : Synchronize LDV with strain gauges using a common trigger signal.
- Error source analysis : Discrepancies may arise from LDV’s non-contact nature (no mass loading) vs. strain gauges’ surface adhesion effects.
- Data fusion techniques : Apply Kalman filters or Bayesian inference to reconcile datasets .
Q. What are the limitations of LDV in ecological studies (e.g., plant biomechanics), and how can they be addressed?
- Challenges : Low reflectivity of biological surfaces, movement artifacts from wind.
- Solutions : Apply retroreflective coatings (non-toxic variants for live specimens) and use high-speed LDV systems (>100 kHz sampling) to capture transient responses .
Q. Methodological Best Practices
- Calibration : Perform pre-experiment calibrations using NIST-traceable reference materials. Document environmental conditions (temperature, humidity) during calibration .
- Data transparency : Publish raw datasets, processing scripts, and noise floor metrics to enable reproducibility .
- Ethical compliance : For human-subject studies (e.g., vocal cord vibration analysis), obtain IRB approval and adhere to GDPR/IRB protocols for data anonymization .
Properties
IUPAC Name |
4-[[(5S)-5-carboxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-68(96)78-49-14-9-8-13-37(49)5)62(88)77-52(34-57(84)85)63(89)79-59(36(3)4)65(91)80-28-12-16-53(80)64(90)72-38(6)60(86)71-39(7)61(87)76-50(67(94)95)15-10-11-27-70-69(98)74-42-21-24-45(66(92)93)48(31-42)58-46-25-22-43(81)32-54(46)97-55-33-44(82)23-26-47(55)58/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,59,81H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H,94,95)(H2,70,74,98)(H2,73,78,96)/t38-,39-,50-,51-,52-,53-,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUNHNWVWSJKI-CBRXRBRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H81N11O17S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.